2-Oxopropyl-Coenzyme M is a significant compound in biochemical and synthetic organic chemistry. It is primarily recognized for its role in various metabolic pathways, particularly in the context of coenzyme metabolism. This compound features a carbonyl group adjacent to a propyl chain and is involved in several enzymatic reactions, contributing to energy metabolism and the synthesis of other biologically relevant molecules.
2-Oxopropyl-Coenzyme M has been studied extensively in the context of microbial metabolism, particularly in methanogenic archaea and sulfate-reducing bacteria. These microorganisms utilize coenzyme M derivatives as part of their energy conservation mechanisms, facilitating the conversion of organic substrates into methane or other products.
This compound can be classified under:
The synthesis of 2-Oxopropyl-Coenzyme M typically involves several steps, often starting from simpler precursors. A common method includes the reaction of coenzyme M with propanoyl chloride or related derivatives under controlled conditions to yield 2-Oxopropyl-Coenzyme M.
2-Oxopropyl-Coenzyme M has a molecular structure characterized by:
2-Oxopropyl-Coenzyme M participates in several key reactions:
The mechanism by which 2-Oxopropyl-Coenzyme M acts primarily involves its role as a substrate for enzymes in metabolic pathways. It participates in:
Kinetic studies indicate that the rate of reaction varies significantly based on substrate concentration and enzyme activity, emphasizing its importance in metabolic flux.
2-Oxopropyl-Coenzyme M is utilized in various scientific fields:
2-Oxopropyl-CoM (2-[(2-oxopropyl)sulfanyl]ethane-1-sulfonic acid) is an organosulfur compound with the molecular formula C5H10O4S2 and a molecular weight of 198.26 g/mol [1] [10]. It belongs to the class of S-substituted coenzyme M (CoM) derivatives, where a 2-oxopropyl group (–CO–CH3) is thioether-linked to the sulfonate terminus of CoM (2-mercaptoethanesulfonate) [7] [5]. Its IUPAC name is 2-[(2-oxopropyl)sulfanyl]ethane-1-sulfonic acid, and it is also known as 2-ketopropyl-CoM or 2-(2-oxopropylthio)ethanesulfonate [2] [5].
Structural Features [1] [3] [10]:
Table 1: Key Identifiers of 2-Oxopropyl-CoM
Property | Value | Source |
---|---|---|
Molecular Formula | C5H10O4S2 | PubChem [1] |
Average Molecular Weight | 198.26 g/mol | DrugBank [2] |
IUPAC Name | 2-[(2-oxopropyl)sulfanyl]ethane-1-sulfonic acid | ChEBI [7] |
SMILES | CC(=O)CSCCS(=O)(=O)O | PubChem [10] |
ChEBI ID (Anion) | 57552 | ChEBI [5] |
2-Oxopropyl-CoM emerged from the intersection of organosulfur chemistry and microbial biochemistry. Its discovery is linked to studies on coenzyme M (CoM) in the 1970s, initially characterized in methanogenic archaea as a C1-carrier in methane biosynthesis [9]. The first identification of 2-oxopropyl-CoM occurred in the late 1990s during investigations into bacterial metabolism of alkenes by Xanthobacter autotrophicus strain Py2 [2] [9]. Here, it was recognized as a central metabolic intermediate in the pathway converting propylene to acetoacetate [4] [9].
This discovery revealed that CoM derivatives were not exclusive to archaea, extending their relevance to bacterial catabolism. The compound’s role in stereospecific enzymatic reactions (e.g., reductive cleavage by 2-oxopropyl-CoM reductase) highlighted the adaptability of organosulfur compounds in biochemical catalysis [4] [6]. Its structural simplicity – featuring a ketone-modified thioether – contrasts with classical organosulfur agents (e.g., sulfoxides or disulfides), yet it exemplifies key reactivity principles:
Table 2: Historical Milestones in 2-Oxopropyl-CoM Research
Year | Discovery | Significance |
---|---|---|
1971 | Coenzyme M identified in methanogens | First sulfonate cofactor; essential for methanogenesis [9] |
1999 | 2-Oxopropyl-CoM characterized in X. autotrophicus | Demonstrated bacterial CoM derivatives; revealed epoxide carboxylation pathway [4] |
2000 | Mechanism of 2-oxopropyl-CoM reductase elucidated | Confirmed NADPH-dependent reductive cleavage/carboxylation [4] |
2022 | Bacterial CoM biosynthesis pathway deciphered | Revealed convergent evolution vs. archaeal pathways [9] |
2-Oxopropyl-CoM serves as a critical intermediate in the bacterial epoxide carboxylation pathway of Xanthobacter autotrophicus, enabling growth on propylene as a carbon source [2] [4] [9]. This pathway involves four enzymatic steps:
The reductase (EC 1.8.1.13) is a key enzyme, using NADPH to reductively cleave 2-oxopropyl-CoM’s thioether bond while carboxylating the ketopropyl fragment to yield acetoacetate. This reaction is unique for its dual oxidoreductase/carboxylase activity and absolute specificity for the 2-oxopropyl-CoM substrate [4] [2]. Structurally, the enzyme’s active site recognizes:
Table 3: Metabolic Pathway of 2-Oxopropyl-CoM in X. autotrophicus
Step | Substrate | Product | Enzyme | Cofactor |
---|---|---|---|---|
1 | Propylene | Epoxypropane | Alkene monooxygenase | O2, NADH |
2 | Epoxypropane + CoM | 2-Hydroxypropyl-CoM | Epoxide carboxylase | None |
3 | 2-Hydroxypropyl-CoM | 2-Oxopropyl-CoM | Dehydrogenase | NAD+ |
4 | 2-Oxopropyl-CoM + CO2 | Acetoacetate + CoM | 2-Oxopropyl-CoM reductase | NADPH |
In biosynthesis, 2-oxopropyl-CoM is derived from CoM, produced via a distinct bacterial pathway starting from phosphoenolpyruvate (PEP). Unlike archaeal CoM biosynthesis, which uses phosphoserine or PEP in divergent routes, bacterial CoM synthesis involves:
This pathway underscores convergent evolution, as bacteria and archaea achieve CoM biosynthesis through entirely different enzymatic steps [9].
Table 4: Coenzyme M Derivatives in Biochemical Systems
Compound | Structure | Biological Role |
---|---|---|
Coenzyme M (CoM) | HS–CH2–CH2–SO3– | Universal methyl carrier in methanogenesis |
2-Hydroxypropyl-CoM | HO–CH(CH3)–S–CH2–CH2–SO3– | Epoxide ring-opening adduct |
2-Oxopropyl-CoM | CH3–C(=O)–CH2–S–CH2–CH2–SO3– | Key intermediate in bacterial alkene metabolism |
Methyl-CoM | CH3–S–CH2–CH2–SO3– | Terminal substrate for methanogenesis |
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